molecular formula C25H49N3O13 B8103800 Azido-PEG11-acid

Azido-PEG11-acid

Cat. No.: B8103800
M. Wt: 599.7 g/mol
InChI Key: LICJSXBZHPICON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG11-acid is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and azide groups. The azide group is introduced to the PEG chain, which is then functionalized with a terminal carboxylic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The PEG spacer increases the aqueous solubility of the resulting compound, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG11-acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are triazole linkages, which are stable and useful in various applications, including the synthesis of PROTACs .

Mechanism of Action

Azido-PEG11-acid exerts its effects through the formation of stable triazole linkages via click chemistry reactions. These linkages enable the connection of two ligands in PROTACs, one targeting an E3 ubiquitin ligase and the other targeting a specific protein. This interaction facilitates the selective degradation of the target protein via the ubiquitin-proteasome system .

Comparison with Similar Compounds

Similar Compounds

  • Azido-PEG1-acid
  • Azido-PEG2-acid
  • Azido-PEG3-acid
  • Azido-PEG4-acid
  • Azido-PEG5-acid
  • Azido-PEG6-acid
  • Azido-PEG7-acid
  • Azido-PEG8-acid
  • Azido-PEG9-acid
  • Azido-PEG10-acid
  • Azido-PEG12-acid
  • Azido-PEG24-acid
  • Azido-PEG36-acid

Uniqueness

Azido-PEG11-acid is unique due to its specific PEG chain length, which provides optimal solubility and flexibility for various applications. Its ability to form stable triazole linkages through click chemistry makes it particularly valuable in the synthesis of PROTACs and other complex molecules .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H49N3O13/c26-28-27-2-4-32-6-8-34-10-12-36-14-16-38-18-20-40-22-24-41-23-21-39-19-17-37-15-13-35-11-9-33-7-5-31-3-1-25(29)30/h1-24H2,(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICJSXBZHPICON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H49N3O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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